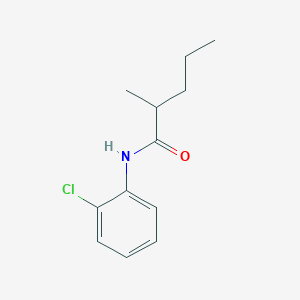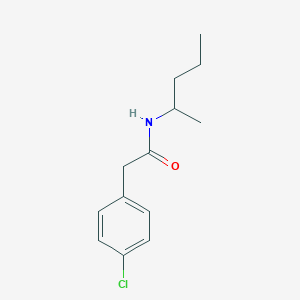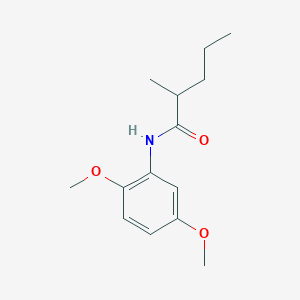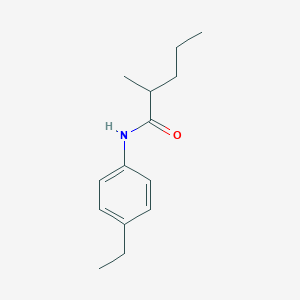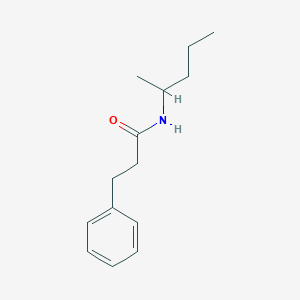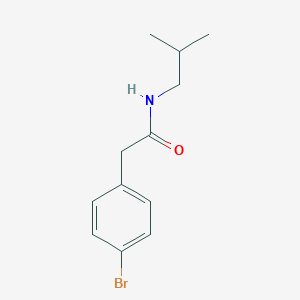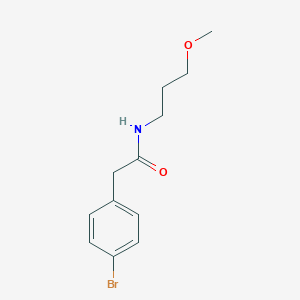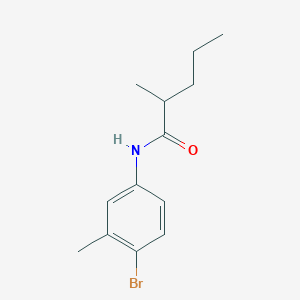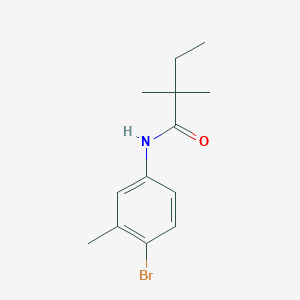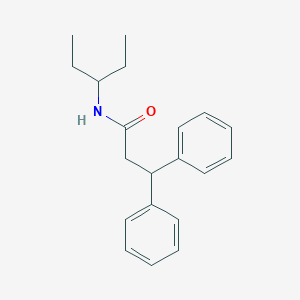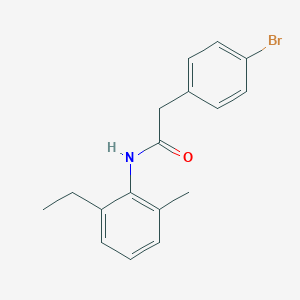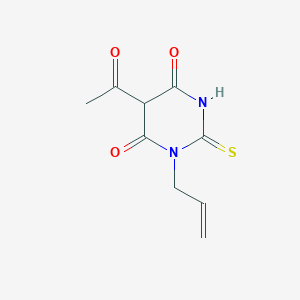![molecular formula C16H17FN2OS B215770 N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B215770.png)
N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea, also known as FETU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. FETU belongs to the class of thiourea compounds and is known for its ability to act as an inhibitor of certain enzymes.
Wirkmechanismus
N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea acts as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which is important for cognitive function. By inhibiting these enzymes, N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea can improve memory and learning in animal models. It has also been shown to possess anti-inflammatory and anti-tumor properties. N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea has been shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. Additionally, N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea has been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea in lab experiments is that it is relatively easy to synthesize. Additionally, N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea has been shown to possess a wide range of biological activities, making it a versatile compound for scientific research. However, one limitation of using N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea. One area of interest is its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea for therapeutic use. Finally, more research is needed to understand the mechanism of action of N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea and how it interacts with different enzymes in the body.
Conclusion:
In conclusion, N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea is a versatile chemical compound that has gained significant attention in the field of scientific research due to its potential applications. Its ability to act as an inhibitor of certain enzymes makes it a promising drug candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and its potential advantages and limitations.
Synthesemethoden
The synthesis of N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea involves the reaction of 2-methoxybenzoyl isothiocyanate with 4-fluoroaniline in the presence of a base. The resulting product is then treated with ethyl bromide to obtain N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea. The overall yield of the synthesis process is reported to be around 50%.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea has been studied extensively in the field of medicinal chemistry due to its potential as a drug candidate. It has been shown to possess anti-tumor, anti-inflammatory, and anti-microbial properties. N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea |
|---|---|
Molekularformel |
C16H17FN2OS |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
1-[2-(4-fluorophenyl)ethyl]-3-(2-methoxyphenyl)thiourea |
InChI |
InChI=1S/C16H17FN2OS/c1-20-15-5-3-2-4-14(15)19-16(21)18-11-10-12-6-8-13(17)9-7-12/h2-9H,10-11H2,1H3,(H2,18,19,21) |
InChI-Schlüssel |
BXFZIRQUROOABP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=S)NCCC2=CC=C(C=C2)F |
Kanonische SMILES |
COC1=CC=CC=C1NC(=S)NCCC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-bromo-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B215687.png)
![2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide](/img/structure/B215688.png)
